molecular formula C29H29F3N2O5S B11457712 Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate

Cat. No.: B11457712
M. Wt: 574.6 g/mol
InChI Key: HTYSRFHVQNBFGD-UHFFFAOYSA-N
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Description

Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves several steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamothioyl group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent for various diseases due to its unique structure and functional groups.

    Pharmacology: The compound can be studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: The compound can be used in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethyl)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the tetrahydroisoquinoline core can interact with various receptors. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Properties

Molecular Formula

C29H29F3N2O5S

Molecular Weight

574.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-[[4-(trifluoromethyl)phenyl]carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H29F3N2O5S/c1-4-38-27(35)18-5-11-22(12-6-18)39-17-24-23-16-26(37-3)25(36-2)15-19(23)13-14-34(24)28(40)33-21-9-7-20(8-10-21)29(30,31)32/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,33,40)

InChI Key

HTYSRFHVQNBFGD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)C(F)(F)F)OC)OC

Origin of Product

United States

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